cis-3-Methyl-4-(phenylamino)piperidine-4-carboxamide
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Overview
Description
cis-3-Methyl-4-(phenylamino)piperidine-4-carboxamide: is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities .
Preparation Methods
The synthesis of cis-3-Methyl-4-(phenylamino)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with phenylamine under specific conditions. The synthetic route often includes steps such as nucleophilic substitution and amide formation . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
cis-3-Methyl-4-(phenylamino)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
cis-3-Methyl-4-(phenylamino)piperidine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-3-Methyl-4-(phenylamino)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
cis-3-Methyl-4-(phenylamino)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide: This compound has a similar structure but includes an additional phenylmethyl group, which may alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
61085-79-8 |
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Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(3R,4S)-4-anilino-3-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H19N3O/c1-10-9-15-8-7-13(10,12(14)17)16-11-5-3-2-4-6-11/h2-6,10,15-16H,7-9H2,1H3,(H2,14,17)/t10-,13+/m1/s1 |
InChI Key |
AYSXUQVRTPEXOH-MFKMUULPSA-N |
Isomeric SMILES |
C[C@@H]1CNCC[C@]1(C(=O)N)NC2=CC=CC=C2 |
Canonical SMILES |
CC1CNCCC1(C(=O)N)NC2=CC=CC=C2 |
Origin of Product |
United States |
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